Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-carbonochloridoylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIBCUKTQAQPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380198 | |
| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216502-94-2 | |
| Record name | Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-(chlorocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:
Starting Material: Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Large-scale synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols, forming carbamates or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Hydrolysis: In the presence of water or aqueous base, the chlorocarbonyl group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products:
Substitution: Formation of benzyl carbamates or esters.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Hydrolysis: Formation of benzyl 3-piperidinecarboxylate and hydrochloric acid.
Scientific Research Applications
Scientific Research Applications
-
Drug Development
- P2Y12 Antagonists : This compound has been utilized in the synthesis of P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. These drugs are significant in treating cardiovascular diseases by preventing thrombus formation.
- Antibacterial Agents : Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate has been explored for its potential in creating oxazolidinone-quinolone hybrids, which exhibit antibacterial properties. The synthesis of these hybrids involves complex organic reactions where this compound acts as a key intermediate.
-
Synthetic Organic Chemistry
- Versatile Synthetic Pathways : The compound can be synthesized through various methods involving reagents like thionyl chloride and oxalyl chloride in organic solvents such as dichloromethane. These synthetic pathways highlight its versatility in organic synthesis .
- Molecular Rods and Cyclic Prodrugs : It serves as a precursor for molecular rods and cyclic prodrugs of RGD peptidomimetics, which are important in drug delivery systems and cancer therapy .
-
Enzyme Inhibition Studies
- Recent studies have demonstrated that derivatives of this compound can inhibit human monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The inhibition activities were assessed using spectrophotometric assays, revealing promising results that could lead to new therapeutic strategies for managing pain and inflammation .
Case Study 1: Synthesis of P2Y12 Antagonists
A research team synthesized a series of P2Y12 antagonists using this compound as an intermediate. The study highlighted the efficiency of this compound in facilitating reactions that led to high yields of active pharmaceutical ingredients (APIs) with potent antiplatelet activity.
Case Study 2: Antibacterial Hybrid Compounds
In another study, researchers developed oxazolidinone-quinolone hybrids utilizing this compound. The resulting compounds showed significant antibacterial activity against resistant strains of bacteria, indicating the compound's potential in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism of action of Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl group is highly reactive, allowing for the introduction of different functional groups through substitution reactions. This reactivity is harnessed in the synthesis of bioactive compounds and pharmaceuticals.
Molecular Targets and Pathways: The compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, depending on the functional groups introduced during synthesis. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
This section compares Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate with analogs differing in substituents, reactivity, and applications.
Table 1: Key Properties of this compound and Related Compounds
Reactivity and Functional Group Analysis
- Chlorocarbonyl Group (-COCl): The target compound’s chlorocarbonyl group confers high electrophilicity, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols) . This contrasts with Benzyl 4-aminopiperidine-1-carboxylate, where the amino group (-NH₂) is nucleophilic and participates in condensation or alkylation reactions .
- Ethoxy-oxopropyl Group (-CO₂Et-CH₂): In Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate , the ester group (-CO₂Et) is less reactive than -COCl, making it suitable for controlled ester hydrolysis or transesterification .
- Chloro vs. Amino Substituents: The direct chloro substituent in Benzyl 3-chloropiperidine-1-carboxylate facilitates SN2 reactions, whereas the amino group in trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate HCl allows for chiral resolution and asymmetric synthesis .
Biological Activity
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article delves into its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a chlorocarbonyl group and a benzyl ester. This unique structure contributes to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 256.70 g/mol |
| CAS Number | 216502-94-2 |
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes, particularly histone methyltransferases (HMTs). These enzymes play critical roles in gene expression regulation, making this compound a candidate for cancer therapy and epigenetic research . The inhibition of HMTs could potentially alter chromatin structure and gene expression patterns, which are pivotal in cancer progression.
Neurotransmitter Modulation
Similar compounds within the piperidine family have shown promise in modulating neurotransmitter systems, suggesting that this compound might also have applications in treating neurological disorders. This is supported by studies indicating that structural analogs can influence neurotransmitter pathways, potentially offering therapeutic effects for conditions like depression or anxiety.
The precise mechanism of action for this compound involves its interaction with target enzymes or receptors. It is hypothesized that the chlorocarbonyl group enhances the compound's electrophilicity, facilitating interactions with nucleophilic sites on enzyme active sites. This interaction may lead to reversible or irreversible inhibition depending on the context .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the piperidine class. For instance:
- A study found that derivatives with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers, with IC values ranging from 19.9 to 75.3 µM .
- Another investigation highlighted the potential of piperidine derivatives as selective inhibitors of tankyrase enzymes, which are implicated in cancer cell proliferation and survival pathways .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving chlorination and carbonylation reactions. Common techniques include:
- Chlorination : Utilizing reagents like thionyl chloride to introduce the chlorocarbonyl group.
- Esterification : Reacting piperidine derivatives with benzoyl chloride to form the benzyl ester.
- Purification : Employing recrystallization or chromatography techniques to obtain pure compounds suitable for biological testing.
Q & A
Q. What are the recommended methods for synthesizing Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylate?
Methodology :
- Coupling Reactions : Utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) with carboxylic acids or amines. For example, benzyl 4-(aminomethyl)piperidine-1-carboxylate can react with activated carbonyl groups under cesium carbonate in DMF at elevated temperatures (100–150°C) to form derivatives .
- Chlorocarbonyl Introduction : Treat piperidine precursors with phosgene or thionyl chloride under anhydrous conditions. Ensure inert atmosphere (N₂/Ar) to avoid hydrolysis of the reactive chlorocarbonyl group .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (50–100%) to isolate the product .
Q. How should researchers handle and store this compound to ensure stability?
Methodology :
- Storage : Keep in tightly sealed containers under dry, inert gas (argon) in a ventilated, moisture-free environment. Avoid exposure to oxidizers or humidity to prevent decomposition .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to minimize skin/eye contact .
Q. What analytical techniques are critical for characterizing this compound?
Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., δ 163.88 ppm for carbonyl groups in CDCl₃) .
- Mass Spectrometry : High-resolution MS (exact mass: 312.1492) to verify molecular weight and purity .
- Physical Properties : Density measurements (1.269 g/cm³) and melting point analysis for batch consistency .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound as a reactive intermediate?
Methodology :
- Condition Screening : Test bases (e.g., Cs₂CO₃ vs. K₂CO₃) and solvents (DMF vs. THF) to improve coupling efficiency. For example, DMF at 150°C increased yields in pyrimidine coupling reactions .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate consumption and adjust reaction times .
Q. Table 1: Comparative Reaction Conditions
| Reaction Step | Base Used | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyrimidine Coupling | Cs₂CO₃ | DMF | 150°C | 32–75 | |
| Chlorocarbonylation | Phosgene | THF | 0–25°C | 60–85 |
Q. How to address discrepancies in toxicity and hazard data across safety reports?
Methodology :
- Risk Assessment : Cross-reference SDS from multiple vendors (e.g., Combi-Blocks vs. TCI America). For example, while some SDS report "no known hazards," others advise caution due to unstudied toxicological profiles .
- Precautionary Measures : Assume worst-case scenarios. Use fume hoods, respiratory protection, and emergency eyewash stations during handling .
Q. What strategies mitigate decomposition during long-term storage?
Methodology :
Q. How to troubleshoot low yields in piperidine ring functionalization?
Methodology :
- Steric Hindrance : Modify substituent positions (e.g., 3- vs. 4-chlorocarbonyl) to improve accessibility. For example, 4-substituted piperidines showed higher reactivity in coupling reactions .
- Catalytic Optimization : Screen Pd or Ru catalysts for cross-coupling steps. Note that electron-withdrawing groups (chlorocarbonyl) may require milder conditions .
Data Contradiction Analysis
Example : Conflicting reports on ecological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
